Cas no 30220-46-3 (Ingenol)

Ingenol is a PKC activator with a Ki value of 30 μ M. It has antitumor activity
Ingenol structure
Ingenol structure
Product Name:Ingenol
CAS No:30220-46-3
Molecular Formula:C20H28O5
Molecular Weight:348.4333
CID:306520
PubChem ID:442042

Ingenol Properties

Names and Identifiers

    • INGENOL
    • 1A,2,5,5A,6,9,10,10A OCTAHYDRO-5,5A,6-TRIHYDROXY4(HYDROXYMETHYL)1,1,7,9-TETRAMETHYL1H-2,8 AMETHANOCYCLOPENTA[A]CYCLOPROPA[E]CYCLODECEN-11 ONE
    • 1 ALPHA,2,5,5 ALPHA,6,9,10,10 ALPHA-OCTAHYDRO-5,5 ALPHA,6-TRIHYDROXY-4-HYDROXYMETHYL-1,1,7,9-RETRAMETHYL-1H-2,8 ALPHA-M
    • INGENOL \ ACTIVATES PROTEIN KINASE C
    • (1ar,2s,5r,5ar,6s,8as,9r,10ar)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-1h-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one
    • INGENOL,HIGHPURITY
    • (1aR,2S,8aS)-1aα,2,5,5a,6,9,10,10aα-Octahydro-5β,5aβ,6β-trihydroxy-4-(hydroxymethyl)-1,1,7,9α-tetramethyl-2,8aα-methano-1H-cyclopenta[a]cyclopropa[e]cyclodecene-11-one
    • (-)-Ingenol
    • 1H-2,8a-Methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one,1a,2,5,5a,6,9,10,10a-octahydro-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-,(1aR,2S,5R,5aR,6S,8aS,9R,10aR)-
    • 1H-2,8a-Methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one,1a,2,5,5a,6,9,10,10a-octahydro-5,5a...
    • 1alpha,2,5,5alpha,6,9,10,10alpha-Octahydro-5,5alpha,6-trihydroxy-4-hydroxymethyl-1,1,7,9,-retramethyl-1H-2,8alpha
    • CID 131675184
    • BCP10094
    • CID 3719
    • VEBVPUXQAPLADL-POYOOMFHSA-N
    • SCHEMBL317087
    • (1aR,2S,5R,5aR,6S,8aS,9R,10aR)-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-11-one
    • SCHEMBL17691258
    • C09112
    • I1112
    • INGENOL [WHO-DD]
    • (1S,4S,5R,6R,9S,10R,12R,14R)-4,5,6-trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyltetracyclo[7.5.1.0(1),?.0(1)?,(1)(2)]pentadeca-2,7-dien-15-one
    • CHEBI:5922
    • CHEMBL2165402
    • BCBcMAP01_000158
    • 1aalpha,2alpha,5beta,5abeta,6beta,beta,9 alpha, 10,10aalpha-Octahydro-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-1H-2,8aalpha-methano cyclopenta(a)cyclopropa(e)cyclodecen-11-one
    • s9101
    • (+)-Ingenol
    • (1S,4S,5R,6R,9S,10R,12R,14R)-4,5,6-trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one
    • IC77UZI9G8
    • Q27106930
    • INGENOL [MI]
    • NS00093855
    • AS-75318
    • J-017834
    • UNII-IC77UZI9G8
    • SMP1_000044
    • CCG-268016
    • INGENOL, (+)-
    • 1H-2,8A-METHANOCYCLOPENTA(A)CYCLOPROPA(E)CYCLODECEN-11-ONE, 1A,2,5,5A,6,9,10,10A-OCTAHYDRO-5,5A,6-TRIHYDROXY-4-(HYDROXYMETHYL)-1,1,7,9-TETRAMETHYL-, (1AR,2S,5R,5AR,6S,8AS,9R,10AR)-
    • 1H-2,8A-METHANOCYCLOPENTA(A)CYCLOPROPA(E)CYCLODECEN-11-ONE, 1A,2,5,5A,6,9,10,10A-OCTAHYDRO-5,5A,6-TRIHYDROXY-4-(HYDROXYMETHYL)-1,1,7,9-TETRAMETHYL-, (1AR-(1A.ALPHA.,2.BETA.,5.BETA.,5A.BETA.,6.BETA.,8A.ALPHA.,9.ALPHA.,10A.ALPHA.))-
    • 30220-46-3
    • SCHEMBL20693649
    • 4,5,6-Trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one
    • (1aR,2S,5R,5aR,6S,8aS,9R,10aR)-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta(a)cyclopropa(e)(10)annulen-11-one
    • 1a alpha,2 alpha,5 beta,5a beta,6 beta,beta,9 alpha, 10,10a alpha-octahydro-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-1H-2,8a alpha-methano cyclopenta(a)cyclopropa(e)cyclodecen-11-one
    • (1S,4S,5R,6R,9S,10R,12R,14R)-4,5,6-trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyltetracyclo(7.5.1.01,5.010,12)pentadeca-2,7-dien-15-one
    • 1H-2,8a-Methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one,1a,2,5,5a,6,9,10,10a-octahydro-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-, (1aR,2S,5R,5aR,6S,8aS,9R,10aR)-
    • 1H-2,8A-METHANOCYCLOPENTA(A)CYCLOPROPA(E)CYCLODECEN-11-ONE, 1A,2,5,5A,6,9,10,10A-OCTAHYDRO-5,5A,6-TRIHYDROXY-4-(HYDROXYMETHYL)-1,1,7,9-TETRAMETHYL-, (1AR-(1AALPHA,2BETA,5BETA,5ABETA,6BETA,8AALPHA,9ALPHA,10AALPHA))-
    • 1H-2,8a-Methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one, 1a,2,5,5a,6,9,10,10a-octahydro-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-, (1aR,2S,5R,5aR,6S,8aS,9R,10aR)-
    • MDL: MFCD27980538
    • InChIKey: VEBVPUXQAPLADL-UHFFFAOYSA-N
    • Inchi: 1S/C20H28O5/c1-9-7-19-10(2)5-13-14(18(13,3)4)12(17(19)24)6-11(8-21)16(23)20(19,25)15(9)22/h6-7,10,12-16,21-23,25H,5,8H2,1-4H3
    • SMILES: O([H])C12C([H])(C(C([H])([H])[H])=C([H])C31C(C([H])(C([H])=C(C([H])([H])O[H])C2([H])O[H])C1([H])C(C([H])([H])[H])(C([H])([H])[H])C1([H])C([H])([H])C3([H])C([H])([H])[H])=O)O[H]

Computed Properties

  • Exact Mass: 348.193674g/mol
  • Surface Charge: 0
  • XLogP3: 0.2
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 348.193674g/mol
  • Monoisotopic Mass: 348.193674g/mol
  • Topological Polar Surface Area: 98Ų
  • Heavy Atom Count: 25
  • Complexity: 707
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Surface Charge: 0
  • Molecular Weight: 348.4

Experimental Properties

  • LogP: 0.81520
  • PSA: 97.99000
  • Refractive Index: 1.625
  • Boiling Point: 523.785℃/760mmHg
  • Melting Point: 151.0 to 155.0 deg-C
  • Flash Point: 284.7°C
  • Solubility: DMSO: soluble
  • Color/Form: White powder
  • Solubility: Not available
  • λmax: 290(MeOH)(lit.)
  • Density: 1.33

Ingenol Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00I64W-1mg
1H-2,8a-Methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one,1a,2,5,5a,6,9,10,10a-octahydro-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-, (1aR,2S,5R,5aR,6S,8aS,9R,10aR)-
30220-46-3 99+%
1mg
$4.00 2024-05-06
A2B Chem LLC
AI46960-1mg
Ingenol
30220-46-3 99+%
1mg
$4.00 2024-04-20
abcr
AB479851-10mg
Ingenol; .
30220-46-3
10mg
€131.40 2024-06-11
Ambeed
A689957-5mg
(1aR,2S,5R,5aR,6S,8aS,9R,10aR)-5,5a,6-Trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-11-one
30220-46-3 99+%
5mg
$11.0 2025-02-20
Apollo Scientific
BII3022-1mg
Ingenol
30220-46-3 >99%
1mg
£135.00 2023-08-31
ChemScence
CS-3912-5mg
Ingenol
30220-46-3 98.17%
5mg
$119.0 2022-04-27
Chengdu Biopurify Phytochemicals Ltd
BP0765-1000mg
Ingenol
30220-46-3 98%
1000mg
$550 2023-09-20
DC Chemicals
DC9646-100 mg
Ingenol
30220-46-3 >98%
100mg
$400.0 2022-02-28
Fluorochem
M01922-50mg
Ingenol
30220-46-3 >98%
50mg
£338.00 2022-02-28
MedChemExpress
HY-N0865-10mM*1mLinDMSO
Ingenol
30220-46-3 99.51%
10mM*1mLinDMSO
¥1089 2023-07-26

Ingenol Synthesis

Ingenol Suppliers

CHENG DOU RUI FEN SI DE DAN Biotechnology Co., Ltd.
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CHENG DOU ZHU MU Technology Co., Ltd.
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JIANG SU BEI DA YI YAO Technology Co., Ltd.
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(CAS:30220-46-3)
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Email:helen@struchem.com

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